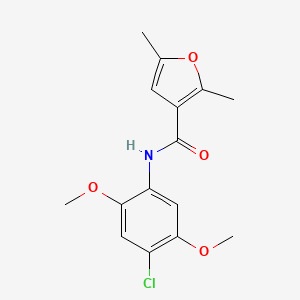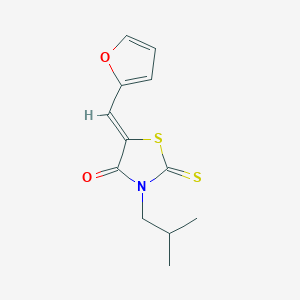![molecular formula C19H22N2O3 B4832117 N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4832117.png)
N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea, also known as BPUE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPUE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.42 g/mol.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea acts as a selective antagonist of the 5-HT6 receptor, which means that it binds to the receptor and prevents it from being activated by its natural ligands. The 5-HT6 receptor is involved in the regulation of a range of physiological processes, including cognition, memory, and mood. By blocking the activation of the 5-HT6 receptor, N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea has the potential to modulate these processes.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects. In animal studies, N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea has been found to improve memory and learning, reduce anxiety and depression-like behaviors, and increase locomotor activity. N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea has also been shown to have neuroprotective effects, which means that it may be able to protect neurons from damage or degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea is its selectivity for the 5-HT6 receptor. This means that it can be used to study the specific role of this receptor in physiological processes without affecting other receptors. However, one of the limitations of N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea is its low solubility in water, which can make it difficult to administer in experiments. Additionally, the complex synthesis method and high cost of N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea. One area of interest is the role of the 5-HT6 receptor in neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea may be able to shed light on the mechanisms underlying these disorders and may have potential therapeutic applications. Another area of interest is the development of more efficient synthesis methods for N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea, which could increase its availability for research purposes. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea and its potential applications in scientific research.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea acts as a selective antagonist of the 5-HT6 receptor and has been shown to have a range of biochemical and physiological effects. While N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea has limitations, such as its low solubility in water and high cost, it has potential applications in the study of neurological disorders and other physiological processes. Further research is needed to fully understand the potential of N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea and its future directions.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea has been found to have potential applications in scientific research, particularly in the field of neuroscience. N-1,3-benzodioxol-5-yl-N'-[1-(4-propylphenyl)ethyl]urea has been shown to act as a selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. The 5-HT6 receptor has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(4-propylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-14-5-7-15(8-6-14)13(2)20-19(22)21-16-9-10-17-18(11-16)24-12-23-17/h5-11,13H,3-4,12H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTAEPHTRKQCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-chloro-3-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4832036.png)

![methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate](/img/structure/B4832056.png)
![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4832066.png)
![1'-{2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4832082.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide](/img/structure/B4832086.png)
![2-cyano-N-mesityl-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4832098.png)
![2-(4-tert-butylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B4832100.png)

![methyl 7-methyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4832119.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4832123.png)
![5-(2-furyl)-4-({[5-(phenoxymethyl)-2-furyl]methylene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4832131.png)
![methyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B4832137.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamide](/img/structure/B4832141.png)